Sequoyitol: A Comprehensive Technical Guide to its Natural Sources, Analysis, and Biosynthesis
Sequoyitol: A Comprehensive Technical Guide to its Natural Sources, Analysis, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sequoyitol (5-O-methyl-myo-inositol), a naturally occurring cyclitol with significant potential in pharmaceutical research and development. This document details its primary natural sources, presents quantitative data, outlines experimental protocols for its extraction and analysis, and illustrates its biosynthetic pathway.
Natural Sources of Sequoyitol
Table 1: Natural Sources of Sequoyitol and Available Quantitative Data
| Plant Family | Genus | Species | Common Name | Plant Part | Sequoyitol Concentration | Citation |
| Ginkgoaceae | Ginkgo | biloba | Ginkgo | Young Leaves | 287 mg/100 g Fresh Weight | |
| Fabaceae | Glycine | max | Soybean | Seeds, Roots | Reported present, quantitative data variable among cultivars. | [1][2][3][4] |
| Pinaceae | Pinus | spp. | Pine | Needles, Bark | Reported present, specific quantitative data for Sequoyitol is limited. | [5][6][7] |
| Cupressaceae | Sequoia | sempervirens | Coast Redwood | Heartwood, Needles | Reported present, quantitative data not specified. | [8] |
| Taxaceae | Taxus | spp. | Yew | Needles, Bark | Reported present, though often in complex mixtures with other taxanes. | [9][10][11][12] |
| Nephrolepidaceae | Nephrolepis | cordifolia | Tuber Sword Fern | - | Reported present, quantitative data not specified. | [13] |
Experimental Protocols
The accurate extraction and quantification of Sequoyitol from plant matrices are crucial for research and development. The following sections provide detailed methodologies for these processes, based on established techniques for cyclitol analysis.
Extraction of Sequoyitol from Plant Material
This protocol outlines a general procedure for the extraction of Sequoyitol from plant tissues, such as pine needles. Optimization may be required depending on the specific plant matrix.
Objective: To extract Sequoyitol and other polar metabolites from plant tissue for subsequent analysis.
Materials:
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Fresh or dried plant material (e.g., pine needles)
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Liquid nitrogen
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Mortar and pestle or cryogenic grinder
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80% (v/v) ethanol
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Centrifuge and centrifuge tubes
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Rotary evaporator
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Deionized water
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Solid-phase extraction (SPE) cartridges (e.g., C18) for cleanup if necessary
Procedure:
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Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. For dried material, grind to a fine powder at room temperature.
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Extraction:
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Weigh approximately 1-5 g of the powdered plant material into a centrifuge tube.
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Add 20 mL of 80% ethanol.
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Vortex thoroughly to ensure complete mixing.
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Incubate at 60-80°C for 1-2 hours with occasional vortexing to enhance extraction efficiency.
-
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the solid plant debris.
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Supernatant Collection: Carefully decant the supernatant into a clean flask.
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Re-extraction (Optional): To maximize yield, the pellet can be re-extracted with another 20 mL of 80% ethanol, and the supernatants combined.
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Solvent Evaporation: Concentrate the ethanolic extract to near dryness using a rotary evaporator at a temperature below 50°C to prevent degradation of the target compounds.
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Reconstitution: Reconstitute the dried extract in a known volume of deionized water or the initial mobile phase for chromatographic analysis.
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Cleanup (Optional): If the extract contains a high concentration of non-polar interfering compounds, a solid-phase extraction (SPE) step using a C18 cartridge may be employed to purify the polar Sequoyitol fraction.
Quantification of Sequoyitol by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the quantification of cyclitols like Sequoyitol, which requires derivatization to increase their volatility.
Objective: To quantify Sequoyitol in a plant extract using GC-MS following silylation.
Materials:
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Dried plant extract
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Pyridine (anhydrous)
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N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
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Internal standard (e.g., Phenyl-β-D-glucopyranoside)
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GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)
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Heating block or oven
Procedure:
-
Derivatization:
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Transfer an aliquot of the dried extract (or a known amount of the reconstituted extract) to a reaction vial and dry completely under a stream of nitrogen.
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Add a known amount of the internal standard.
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Add 100 µL of anhydrous pyridine to dissolve the residue.
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Add 100 µL of BSTFA with 1% TMCS.
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Seal the vial tightly and heat at 70°C for 1 hour to complete the silylation reaction.
-
-
GC-MS Analysis:
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Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
Gas Chromatograph Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes. (This program should be optimized based on the specific column and instrument).
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
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Electron Ionization (EI) Energy: 70 eV
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Scan Mode: Full scan (e.g., m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of silylated Sequoyitol.
-
-
-
Quantification:
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Generate a calibration curve using a series of known concentrations of a pure Sequoyitol standard that have undergone the same derivatization procedure.
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Calculate the concentration of Sequoyitol in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
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Quantification of Sequoyitol by High-Performance Liquid Chromatography (HPLC)
HPLC can also be used for the analysis of Sequoyitol, often with refractive index (RI) or evaporative light scattering detection (ELSD) due to the lack of a strong chromophore in the molecule.
Objective: To quantify Sequoyitol in a plant extract using HPLC.
Materials:
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Reconstituted plant extract
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HPLC system with an RI or ELSD detector
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Amine-based or specialized carbohydrate analysis column (e.g., Aminex HPX-87C)
-
Mobile phase (e.g., Acetonitrile:Water mixture)
-
Sequoyitol standard
Procedure:
-
Chromatographic Conditions:
-
Column: A column suitable for carbohydrate or sugar alcohol separation.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The exact composition should be optimized for the specific column.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.
-
Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
-
Analysis:
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Inject a known volume of the sample extract onto the HPLC system.
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Identify the Sequoyitol peak by comparing its retention time with that of a pure standard.
-
-
Quantification:
-
Prepare a calibration curve by injecting known concentrations of the Sequoyitol standard.
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Quantify the amount of Sequoyitol in the sample by comparing its peak area to the calibration curve.
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Biosynthesis of Sequoyitol
Sequoyitol is a methylated derivative of myo-inositol. Its biosynthesis begins with the central metabolite glucose-6-phosphate and involves a key methylation step.
The primary pathway for the biosynthesis of Sequoyitol can be summarized as follows:
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Formation of myo-inositol-1-phosphate: The biosynthesis starts with the cyclization of D-glucose-6-phosphate to myo-inositol-1-phosphate. This reaction is catalyzed by the enzyme myo-inositol-1-phosphate synthase (MIPS) .
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Dephosphorylation to myo-inositol: The phosphate group is then removed from myo-inositol-1-phosphate by the enzyme myo-inositol monophosphatase (IMP) , yielding free myo-inositol.
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Methylation of myo-inositol: The final step is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C5 hydroxyl group of myo-inositol. This reaction is catalyzed by a SAM-dependent myo-inositol O-methyltransferase (IMT) , resulting in the formation of Sequoyitol (5-O-methyl-myo-inositol).
References
- 1. Metabolite Contents and Antioxidant Activities of Soybean (Glycine max (L.) Merrill) Seeds of Different Seed Coat Colors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics Differences of Glycine max QTLs Resistant to Soybean Looper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolomics Differences of Glycine max QTLs Resistant to Soybean Looper - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. mdpi.com [mdpi.com]
- 6. Essential Oil Compositions of Pinus Species (P. contorta Subsp. contorta, P. ponderosa var. ponderosa, and P. flexilis); Enantiomeric Distribution of Terpenoids in Pinus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pinus Species as Prospective Reserves of Bioactive Compounds with Potential Use in Functional Food—Current State of Knowledge [mdpi.com]
- 8. "Foliar morphology and physiology of Sequoia sempervirens" by Lucy Mullin [digitalcommons.humboldt.edu]
- 9. Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics [frontiersin.org]
- 11. Analysis of the utilization value of different tissues of Taxus×Media based on metabolomics and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical compositions and biological activities of the oils from the genus Taxus and factors limiting the regeneration of endangered yews: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
